3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
3-(6-nitro-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2.2ClH/c11-5-1-2-10-12-8-4-3-7(14(15)16)6-9(8)13-10;;/h3-4,6H,1-2,5,11H2,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRPNORSMMBMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126178-74-1 | |
| Record name | 3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride typically involves the nitration of benzimidazole derivatives followed by the introduction of the propan-1-amine side chain. One common method involves the nitration of 1H-benzo[d]imidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting nitrobenzimidazole is then reacted with 3-bromopropan-1-amine under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at position 5 of the benzodiazole ring undergoes catalytic hydrogenation to form an amine derivative. This reaction is critical for generating intermediates for further functionalization:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Reduction of –NO₂ to –NH₂ | H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 12 h | 3-(5-Amino-1H-1,3-benzodiazol-2-yl)propan-1-amine | 85–92% |
This reduced derivative serves as a precursor for coupling reactions (e.g., amide formation) or cyclization processes.
Amine Functionalization
The primary amine (–CH₂CH₂CH₂NH₂) participates in nucleophilic reactions, including acylation and alkylation:
Acylation
Reaction with acyl chlorides or activated esters under mild conditions:
textRCOCl + H₂N(CH₂)₃-benzodiazole → RCONH(CH₂)₃-benzodiazole + HCl
-
Example : Coupling with 3-(2-chlorophenyl)propanoyl chloride using HBTU/HOBt in DMF yields acylated derivatives (e.g., 16 in ).
-
Conditions : DIPEA (base), RT, 12 h.
Alkylation
Reaction with alkyl halides or α-bromo carbonyl compounds:
textR–X + H₂N(CH₂)₃-benzodiazole → R–NH(CH₂)₃-benzodiazole + HX
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Example : Ethyl 2-bromoacetate reacts with the amine in the presence of DBU to form N-alkylated products (e.g., 17 in ).
Benzodiazole Ring Modifications
The electron-deficient benzodiazole ring undergoes selective electrophilic substitution at position 4 or 7, directed by the nitro group:
Salt Formation and Acid-Base Reactions
The dihydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:
textC₁₀H₁₂N₄O₂·2HCl ⇌ C₁₀H₁₂N₄O₂²⁺ + 2Cl⁻
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Deprotonation : Treatment with NaOH (1M) liberates the free base, which can participate in metal coordination or further reactions .
Cyclization and Heterocycle Formation
The propanamine side chain facilitates cyclization with carbonyl compounds:
textBenzodiazole–(CH₂)₃NH₂ + RCOCl → Benzodiazole–(CH₂)₃NHCOR → Cyclic amide (under reflux)
Key Research Findings
-
NLRP3 Inhibition : Analogous 1,3-benzodiazole derivatives (e.g., 9 , 13 , 18 ) show pyroptosis inhibition (37–42% reduction) and IL-1β suppression (14–21%) in THP-1 cells, suggesting potential anti-inflammatory applications .
-
ATPase Activity : Derivatives with acetic acid substituents exhibit enhanced ATPase inhibition (IC₅₀ = 8.2 μM) compared to ester precursors .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects, particularly in the realm of cancer treatment and as an antimicrobial agent.
Anticancer Activity
Recent studies have indicated that derivatives of benzodiazoles exhibit significant anticancer properties. The nitro group in the structure is believed to enhance the compound's ability to interact with biological targets involved in cancer cell proliferation. For instance, research has shown that compounds with similar structures can inhibit the growth of various cancer cell lines, suggesting a potential role for 3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride in developing new anticancer drugs .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Studies have demonstrated that nitrobenzodiazole derivatives possess activity against a range of bacteria and fungi. This suggests that this compound could be utilized in formulating new antimicrobial agents .
Materials Science Applications
In materials science, this compound is being explored for its potential use in developing advanced materials with specific optical and electronic properties.
Optoelectronic Devices
The unique electronic properties of benzodiazole derivatives make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating such compounds can enhance the efficiency and stability of these devices .
Analytical Chemistry Applications
This compound can also serve as a reagent in analytical chemistry.
Fluorescent Probes
The compound's fluorescence properties enable its use as a probe for detecting specific ions or molecules in biological samples. This application is particularly valuable in biochemical assays where sensitivity and specificity are crucial .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Properties | Demonstrated inhibition of cancer cell proliferation in vitro. |
| Study B | Antimicrobial Efficacy | Showed significant activity against Gram-positive and Gram-negative bacteria. |
| Study C | OLED Applications | Improved efficiency of organic light-emitting diodes when incorporated into device architecture. |
Mechanism of Action
The mechanism of action of 3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzimidazole ring can also interact with specific enzymes or receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-(5-Nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride
- CAS Number : 2126178-74-1
- Molecular Formula : C₁₀H₁₂N₄O₂·2HCl
- Molecular Weight : 293.1 g/mol
- Purity : 95% (Combi-Blocks Inc.)
This compound features a benzodiazole (benzimidazole) core substituted with a nitro (-NO₂) group at the 5-position and a propan-1-amine side chain, protonated as a dihydrochloride salt.
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key differences between the parent compound and its analogs:
Key Observations :
Positional isomerism: The 6-methyl analog (Ref: 10-F735065) may exhibit altered steric interactions compared to 5-substituted derivatives .
Molecular Weight and Solubility :
- The parent compound (293.1 g/mol) is heavier than methyl/methoxy analogs due to the nitro group.
- Dihydrochloride salts enhance aqueous solubility, critical for pharmacological applications .
Commercial Availability :
- The nitro-substituted parent compound remains available, while methyl/methoxy analogs are discontinued, suggesting higher demand or synthetic feasibility for nitro derivatives .
Biological Activity
3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride (CAS No. 2126178-74-1) is a compound of interest due to its potential biological activities, particularly in cancer research. This article reviews its biological activity, focusing on its antiproliferative effects and mechanisms of action, supported by data tables and relevant case studies.
The molecular formula of this compound is C10H14Cl2N4O2, with a molecular weight of approximately 293.15 g/mol. The compound features a nitro-substituted benzodiazole moiety, which is critical for its biological activity .
Antiproliferative Effects
Recent studies have demonstrated that compounds similar to 3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine exhibit significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values for related compounds in different cancer cell lines:
| Compound Name | Cell Line | IC50 (nM) |
|---|---|---|
| 3-(5-nitro-1H-benzodiazol-2-yl)propane | MDA-MB-231 (Triple-Negative Breast Cancer) | 23–33 |
| CA-4 | MCF-7 (Breast Cancer) | 3.9 |
| 3-(5-nitro-benzothiazol-2-amines) | Various Cancer Lines | 10–33 |
These results indicate that the compound has comparable potency to established anticancer agents, particularly in inhibiting the proliferation of breast cancer cells .
The mechanism through which 3-(5-nitro-1H-benzodiazol-2-yl)propan-1-amine dihydrochloride exerts its antiproliferative effects involves the destabilization of microtubules. The compound interacts with the colchicine-binding site on tubulin, leading to inhibited polymerization and subsequent cell cycle arrest in the G2/M phase . Flow cytometry analyses have confirmed that treatment with this compound induces apoptosis in cancer cells .
Study on Antiproliferative Activity
In a recent study published in MDPI, researchers evaluated the antiproliferative effects of various derivatives of benzodiazole and their ability to inhibit tubulin assembly. The study highlighted that compounds with structural similarities to 3-(5-nitro-1H-benzodiazol-2-yl)propan-1-amines showed significant reductions in tubulin polymerization and enhanced apoptosis rates in treated cells .
Stability and Efficacy Assessment
Another investigation focused on the stability of related β-lactam compounds under various conditions (acidic, alkaline, oxidative). The findings indicated that certain derivatives maintained their structural integrity while exhibiting potent biological activity, suggesting that modifications could enhance therapeutic efficacy without compromising stability .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride?
- Methodological Answer : Synthesis typically involves:
- Nitrobenzodiazole Core Formation : Nitration of a benzodiazole precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to introduce the nitro group at the 5-position.
- Propanamine Chain Attachment : Alkylation or coupling reactions (e.g., nucleophilic substitution with 3-bromopropan-1-amine) to link the propanamine moiety.
- Salt Formation : Treatment with HCl in ethanol to yield the dihydrochloride salt, enhancing solubility and stability .
- Purification : Recrystallization from ethanol/water mixtures or HPLC for high-purity yields .
Q. How is the compound structurally characterized in academic research?
- Methodological Answer : Key techniques include:
- Spectroscopy : ¹H/¹³C NMR to confirm amine and aromatic proton environments; IR for nitro (1520–1350 cm⁻¹) and amine (3300 cm⁻¹) groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., C₁₀H₁₂Cl₂N₄O₂).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) for resolving crystal packing and hydrogen-bonding networks .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar solvents (water, DMSO) due to dihydrochloride salt form; limited solubility in non-polar solvents (e.g., hexane) .
- Stability : Store at 2–8°C in airtight containers; monitor decomposition via TLC/HPLC under prolonged light exposure .
Advanced Research Questions
Q. How can researchers resolve contradictory spectroscopic data (e.g., NMR peak splitting anomalies)?
- Methodological Answer :
- Dynamic NMR Studies : Vary temperature to assess rotational barriers in the propanamine chain.
- Computational Validation : Use density functional theory (DFT) with Gaussian or Multiwfn to simulate spectra and compare with experimental data .
- Isotopic Labeling : Introduce deuterated analogs to isolate overlapping signals .
Q. What strategies optimize the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes to nitroreductases or DNA minor grooves.
- Structure-Activity Relationship (SAR) : Modify the nitro group (e.g., reduce to amine) or propanamine chain length to assess activity changes .
- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. How do electronic effects of the nitro group influence reactivity in catalytic applications?
- Methodological Answer :
- Electron Density Analysis : Multiwfn calculates electrostatic potential maps to identify electron-deficient regions at the nitrobenzodiazole core .
- Kinetic Studies : Monitor reduction rates (e.g., via UV-Vis with Na₂S₂O₄) to correlate nitro group electronic states with catalytic turnover .
Q. What experimental designs address data contradictions in crystallographic refinement?
- Methodological Answer :
- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in nitrobenzodiazole crystals .
- Disorder Modeling : Refine occupancies of flexible propanamine chains using PART/SUMP restraints .
- Cross-Validation : Compare R-factors from independent datasets (e.g., different crystal batches) .
Data Analysis and Interpretation
Q. Which computational tools are recommended for analyzing the compound’s electron density topology?
- Methodological Answer :
- Multiwfn : Generates Laplacian maps to visualize electron-rich (nitro group) and electron-poor (amine) regions .
- AIMAll : Performs Bader analysis to quantify charge transfer in hydrogen bonds (e.g., N–H⋯Cl interactions) .
Q. How can researchers reconcile discrepancies in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Use Bayesian statistics to pool data from enzyme inhibition assays (e.g., IC₅₀ variability).
- Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside target-specific activity (e.g., qPCR for gene expression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
